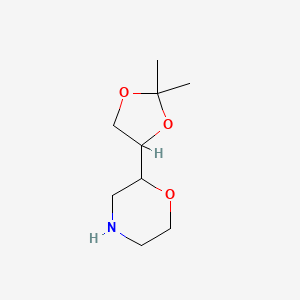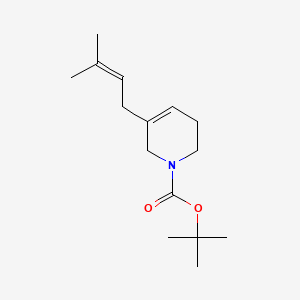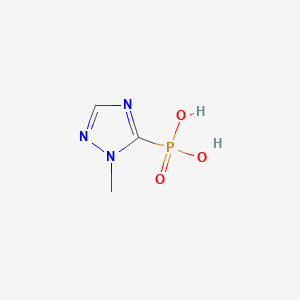
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid is a chemical compound with the molecular formula C₃H₆N₃O₃P and a molecular weight of 163.07 g/mol . This compound is characterized by the presence of a triazole ring and a phosphonic acid group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with phosphonic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The triazole ring and phosphonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole-phosphonic acid compounds .
Scientific Research Applications
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, while the phosphonic acid group can participate in various biochemical processes . These interactions can lead to the modulation of biological activities, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the phosphonic acid group.
1-methyl-1H-1,2,4-triazole: Similar to (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid but without the phosphonic acid group.
Phosphonic Acid Derivatives: Compounds containing the phosphonic acid group but different heterocyclic rings.
Uniqueness
This compound is unique due to the combination of the triazole ring and phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C3H6N3O3P |
|---|---|
Molecular Weight |
163.07 g/mol |
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)phosphonic acid |
InChI |
InChI=1S/C3H6N3O3P/c1-6-3(4-2-5-6)10(7,8)9/h2H,1H3,(H2,7,8,9) |
InChI Key |
MPKULESOQOOGKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
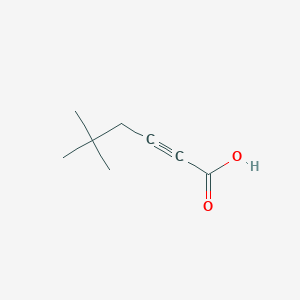
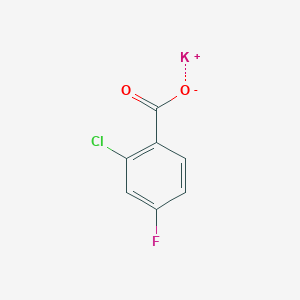
![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
